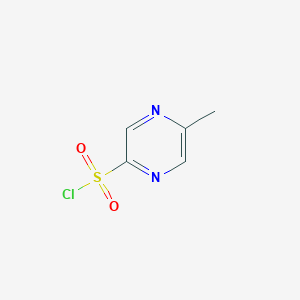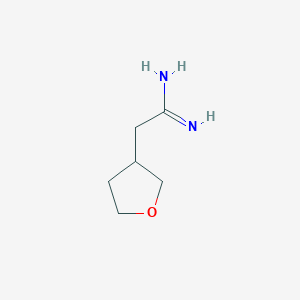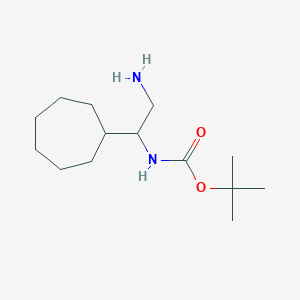![molecular formula C8H15NO B13535945 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-oxabicyclo[321]octan-1-amine is a bicyclic amine compound with a unique structure that includes a six-membered ring fused to a three-membered ring with an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced with lithium aluminium hydride to produce amino alcohols.
Oxidation: Allylic oxidation of the amino alcohols with manganese dioxide provides the bicyclic ketones.
Industrial Production Methods
化学反应分析
Types of Reactions
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for reducing amides to amino alcohols.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Bicyclic ketones.
Reduction: Amino alcohols.
Substitution: Substituted amine derivatives.
科学研究应用
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
6-Oxabicyclo[3.2.1]octan-1-amine: A similar compound with a different substitution pattern.
8-Azabicyclo[3.2.1]octane: A related compound with a nitrogen atom in the bicyclic structure, commonly found in tropane alkaloids.
Uniqueness
5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine is unique due to its specific substitution pattern and the presence of both an oxygen and an amine group in the bicyclic structure.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
5-methyl-6-oxabicyclo[3.2.1]octan-1-amine |
InChI |
InChI=1S/C8H15NO/c1-7-3-2-4-8(9,5-7)6-10-7/h2-6,9H2,1H3 |
InChI 键 |
SWEZEQFTHKMENK-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCC(C1)(CO2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


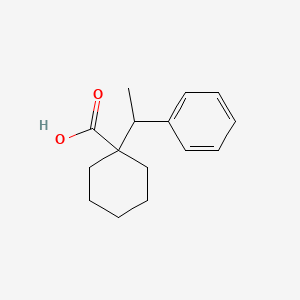
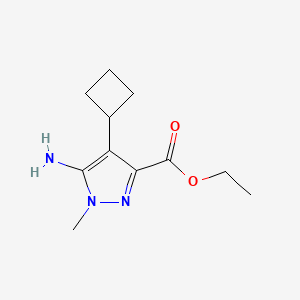
![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
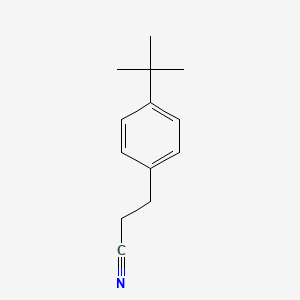
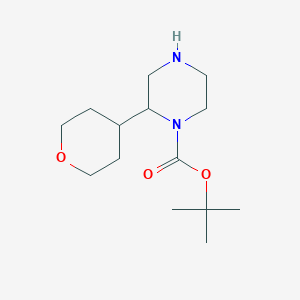
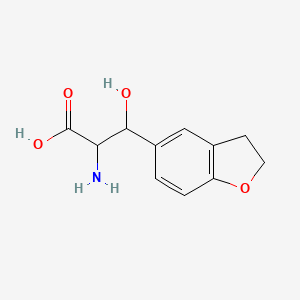

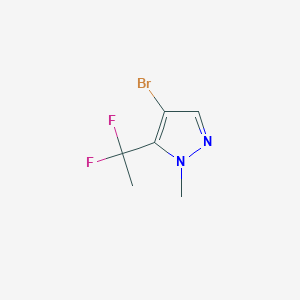
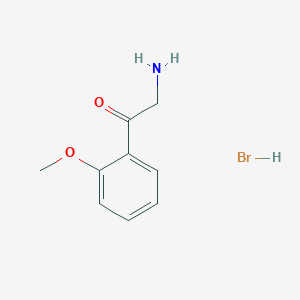
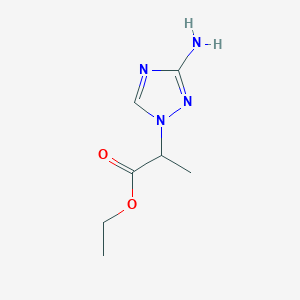
![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
